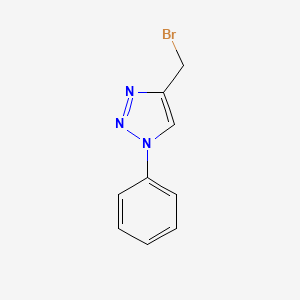

4-(bromomethyl)-1-phenyl-1H-1,2,3-triazole

Description

Overview of 1,2,3-Triazole Chemistry and its Academic Significance

1,2,3-Triazole is an aromatic heterocyclic compound featuring a five-membered ring with two carbon atoms and three adjacent nitrogen atoms. wikipedia.orgirjrr.com This structural motif is surprisingly stable compared to other organic compounds with three contiguous nitrogen atoms. wikipedia.orgirjrr.com The academic and industrial interest in 1,2,3-triazoles has grown exponentially over the last two decades, largely due to the advent of the Huisgen 1,3-dipolar cycloaddition of azides and alkynes. wisdomlib.orgchemijournal.com The development of a copper(I)-catalyzed version of this reaction, a cornerstone of "click chemistry," provides a powerful and highly efficient method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. irjrr.comchemijournal.com

The significance of the 1,2,3-triazole core stems from its unique combination of chemical properties. It possesses a large dipole moment, is capable of hydrogen bonding, and is stable to metabolic degradation, acidic or basic hydrolysis, and oxidative or reductive conditions. irjrr.com These characteristics make the triazole ring an excellent linker unit or a bioisostere for other functional groups in medicinal chemistry. wikipedia.org Consequently, 1,2,3-triazole derivatives have been incorporated into a wide array of biologically active compounds, demonstrating antimicrobial, anticancer, antiviral, and anti-inflammatory properties. nih.govchemijournal.comnih.govmdpi.com Beyond pharmaceuticals, their applications extend to materials science, agrochemicals, and organocatalysis. irjrr.comnih.gov

Importance of Halogenated Triazole Derivatives in Organic Synthesis

The introduction of halogen atoms onto the 1,2,3-triazole scaffold significantly enhances its synthetic utility. Halogenated triazoles serve as versatile intermediates, providing a reactive handle for a variety of subsequent chemical transformations. researchgate.net The carbon-halogen bond can be readily functionalized through reactions such as nucleophilic substitution, elimination, or, most notably, transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This allows for the construction of more complex molecular architectures that would be difficult to access directly.

Specifically, bromo- and iodo-1,2,3-triazoles are valuable building blocks for creating diverse libraries of triazole derivatives. researchgate.net The presence of a halogen can also modulate the electronic properties and biological activity of the parent molecule. For instance, halogenation can influence a compound's lipophilicity, which affects its ability to cross cell membranes, and can lead to specific interactions with biological targets. The development of facile and efficient routes to synthesize halo-1,2,3-triazoles is therefore a key area of research, enabling the broader exploration of this chemical space. researchgate.net

Positioning of 4-(Bromomethyl)-1-phenyl-1H-1,2,3-triazole in Contemporary Chemical Research

This compound is a strategic intermediate that combines the stable 1-phenyl-1,2,3-triazole core with a highly reactive bromomethyl group at the 4-position. The phenyl group at the N1 position provides steric bulk and specific electronic properties, while the bromomethyl group (-CH₂Br) acts as a potent electrophilic site. This makes the compound an ideal alkylating agent for a wide range of nucleophiles, including amines, phenols, thiols, and carbanions.

In contemporary research, this compound is primarily valued as a synthon for introducing the (1-phenyl-1H-1,2,3-triazol-4-yl)methyl moiety into larger molecules. Its utility lies in its ability to covalently link the triazole core to other fragments of interest, a common strategy in drug discovery and materials science. By reacting this compound with other molecules, researchers can systematically synthesize novel compounds for biological screening or for the development of new functional materials. The synthesis of this key intermediate is typically achieved through the cycloaddition of phenyl azide (B81097) with propargyl bromide, leveraging the robust and reliable click chemistry methodology.

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₉H₈BrN₃ | sigmaaldrich.com |

| Molecular Weight | 238.08 g/mol | sigmaaldrich.com |

| Appearance | Solid | sigmaaldrich.com |

| SMILES String | BrCC1=CN(C2=CC=CC=C2)N=N1 | sigmaaldrich.com |

| InChI Key | ZIGZFVQFYCRRGD-UHFFFAOYSA-N | sigmaaldrich.com |

Table 2: Key Applications of 1,2,3-Triazole Derivatives in Research

| Application Area | Description | References |

| Medicinal Chemistry | Core scaffold in drugs with anticancer, antimicrobial, antiviral, and anti-inflammatory activities. Used as a stable linker in hybrid molecules. | nih.govnih.govmdpi.com |

| Materials Science | Component in polymers, corrosion inhibitors, and metal-organic frameworks (MOFs) for gas storage and catalysis. | irjrr.comchemijournal.comchemijournal.com |

| Organic Synthesis | Serves as a crucial building block and versatile intermediate for constructing complex organic molecules. | wikipedia.orgirjrr.com |

| Agrochemicals | Incorporated into compounds developed as pesticides and herbicides due to their diverse biological activities. | irjrr.comnih.gov |

| Bioconjugation | The "click" reaction to form triazoles is widely used to link biomolecules, such as proteins and nucleic acids, to probes or surfaces. | irjrr.com |

Structure

3D Structure

Properties

IUPAC Name |

4-(bromomethyl)-1-phenyltriazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrN3/c10-6-8-7-13(12-11-8)9-4-2-1-3-5-9/h1-5,7H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIGZFVQFYCRRGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=C(N=N2)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40474600 | |

| Record name | 4-(bromomethyl)-1-phenyl-1H-1,2,3-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40474600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58432-26-1 | |

| Record name | 4-(bromomethyl)-1-phenyl-1H-1,2,3-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40474600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(bromomethyl)-1-phenyl-1H-1,2,3-triazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Fundamental Reaction Mechanisms of 4 Bromomethyl 1 Phenyl 1h 1,2,3 Triazole

Nucleophilic Substitution Reactions at the Bromomethyl Group

The primary halide functionality of the bromomethyl group makes 4-(bromomethyl)-1-phenyl-1H-1,2,3-triazole an excellent substrate for nucleophilic substitution reactions. The carbon atom of the bromomethyl group is electrophilic, readily undergoing attack by a wide range of nucleophiles. These reactions are fundamental to the synthetic utility of this compound, allowing for the introduction of diverse functional groups at the 4-position of the triazole ring.

Substitution with Nitrogen-Based Nucleophiles (e.g., amines, azides)

Nitrogen-based nucleophiles, such as primary and secondary amines and azide (B81097) ions, react efficiently with this compound to form new carbon-nitrogen bonds. The reaction with amines yields the corresponding aminomethyl derivatives, which are valuable building blocks in medicinal chemistry. For instance, the synthesis of N-((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)-3-sulfamoylbenzamides has been achieved through this pathway, highlighting its application in creating complex bioactive molecules. nih.gov

The reaction with sodium azide introduces an azidomethyl group, a versatile functional group that can participate in further transformations, notably in "click chemistry" for the construction of more complex triazole-containing structures. frontiersin.org The high reactivity of the bromomethyl group facilitates these substitutions, which typically proceed under mild conditions. Reactions analogous to those of 4-bromoacetyl-1,2,3-triazoles with amines suggest that these substitutions occur readily, often in basic media to deprotonate the nucleophile or scavenge the HBr byproduct. researchgate.net

| Nucleophile | Product Type | Typical Conditions | Significance |

|---|---|---|---|

| Primary/Secondary Amines | 4-(Aminomethyl)-1-phenyl-1H-1,2,3-triazole | Solvent (e.g., DMF, Acetonitrile), Base (e.g., K₂CO₃, Et₃N), Room Temp. to Reflux | Synthesis of pharmaceutical building blocks and ligands. nih.gov |

| Sodium Azide (NaN₃) | 4-(Azidomethyl)-1-phenyl-1H-1,2,3-triazole | Solvent (e.g., DMSO, Acetone/Water), Room Temp. | Creation of versatile intermediates for click chemistry. frontiersin.org |

Substitution with Sulfur-Based Nucleophiles (e.g., thiols, thiolates)

Sulfur-based nucleophiles, known for their strong nucleophilicity, readily displace the bromide ion from this compound. Reactions with thiols (in the presence of a base to form the more nucleophilic thiolate) or pre-formed thiolates lead to the formation of thioether linkages. These reactions are generally high-yielding and proceed under mild conditions. The resulting 4-((alkylthio)methyl)- or 4-((arylthio)methyl)-1-phenyl-1H-1,2,3-triazoles are of interest in materials science and medicinal chemistry due to the unique properties conferred by the sulfur atom. Studies on related 1,2,4-triazole-3-thiols demonstrate the propensity of the sulfur atom to act as a potent nucleophile in substitution reactions. mdpi.commdpi.com

| Nucleophile | Product Type | Typical Conditions | Significance |

|---|---|---|---|

| Thiols (R-SH) | 4-((Alkyl/Arylthio)methyl)-1-phenyl-1H-1,2,3-triazole | Solvent (e.g., Ethanol, DMF), Base (e.g., NaH, K₂CO₃), Room Temp. | Introduction of thioether functionalities. mdpi.com |

| Thiolates (R-S⁻) | 4-((Alkyl/Arylthio)methyl)-1-phenyl-1H-1,2,3-triazole | Aprotic Solvent (e.g., THF, DMF), Room Temp. | High-yield synthesis of thioethers. nepjol.info |

Substitution with Oxygen-Based Nucleophiles (e.g., alkoxides)

Oxygen-based nucleophiles such as alkoxides and phenoxides react with this compound to form the corresponding ethers. These reactions typically require a base to deprotonate the parent alcohol or phenol, thereby increasing its nucleophilicity. The reaction of analogous 4-bromoacetyl-1,2,3-triazoles with phenols and naphthols in the presence of a base, such as potassium carbonate, proceeds in excellent yields to produce keto-ethers. researchgate.net This serves as a strong precedent for the successful synthesis of 4-(alkoxymethyl)- and 4-(phenoxymethyl)-1-phenyl-1H-1,2,3-triazoles from the title compound.

| Nucleophile | Product Type | Typical Conditions | Significance |

|---|---|---|---|

| Alkoxides (R-O⁻) | 4-(Alkoxymethyl)-1-phenyl-1H-1,2,3-triazole | Parent Alcohol as Solvent, Base (e.g., Na, NaH) | Formation of alkyl ethers. |

| Phenoxides (Ar-O⁻) | 4-(Phenoxymethyl)-1-phenyl-1H-1,2,3-triazole | Solvent (e.g., Acetone, DMF), Base (e.g., K₂CO₃), Reflux | Formation of aryl ethers. researchgate.net |

Mechanistic Investigations of SN2 Pathways

The Sₙ2 mechanism is a concerted, single-step process where the nucleophile attacks the electrophilic carbon atom at an angle of 180° to the leaving group (the bromide ion). masterorganicchemistry.com As the new bond between the nucleophile and the carbon forms, the carbon-bromine bond simultaneously breaks. This process proceeds through a trigonal bipyramidal transition state where the carbon atom is momentarily pentacoordinate. If the carbon were a stereocenter, this mechanism would lead to an inversion of configuration. The rate of the Sₙ2 reaction is dependent on the concentration of both the substrate and the nucleophile, consistent with a second-order rate law.

Oxidation and Reduction Chemistry of the Triazole Scaffold and its Substituents

The 1,2,3-triazole ring is generally considered a stable aromatic system, resistant to common oxidizing and reducing agents. However, the substituents on the triazole ring and the N-phenyl group can undergo redox transformations.

Oxidation reactions involving the 1-phenyl-1H-1,2,3-triazole core are not common, as the heterocyclic ring is electron-deficient and thus deactivated towards oxidation. However, specific reagents can lead to the formation of triazole derivatives through oxidative cyclization of precursors like dihydrazones or semicarbazides. osi.lvrsc.org

Reduction of the triazole ring itself is also challenging. More commonly, functional groups attached to the ring can be selectively reduced. For example, studies on related 1,2,3-triazole diesters have shown that ester groups can be regioselectively reduced to alcohols using reagents like sodium borohydride. mdpi.com In such cases, the ester group at the C5 position was found to be more reactive towards reduction than the one at the C4 position, a selectivity attributed to differences in electron density. mdpi.com A nitro group on the N-phenyl substituent could, for instance, be selectively reduced to an amino group using standard catalytic hydrogenation or metal/acid combinations without affecting the triazole ring.

Electrophilic Reactivity and Aromatic Substitution Considerations

The 1,2,3-triazole ring is an electron-deficient aromatic system due to the presence of three electronegative nitrogen atoms. This inherent electronic character makes the triazole ring itself generally unreactive towards electrophilic aromatic substitution. Attack by an electrophile on the triazole carbons is disfavored. rsc.org

However, the N-phenyl substituent can undergo electrophilic aromatic substitution. In this context, the 1H-1,2,3-triazol-1-yl group acts as a substituent on the benzene (B151609) ring. Due to the electron-withdrawing nature of the triazole ring, it functions as a deactivating group, slowing down the rate of electrophilic substitution compared to benzene. It directs incoming electrophiles primarily to the meta position, with some para substitution also possible depending on the reaction conditions. The N-phenyl ring is therefore the primary site of reactivity for electrophilic attack in the molecule.

Metal-Catalyzed Transformations and Cross-Coupling Compatibility

The bromomethyl moiety in this compound imparts reactivity analogous to that of benzylic halides, making it a suitable substrate for a range of metal-catalyzed cross-coupling reactions. These transformations are pivotal in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. While direct studies on this specific triazole derivative are not extensively documented in the public domain, its reactivity can be inferred from the well-established behavior of similar benzylic bromides in the presence of transition metal catalysts such as palladium, nickel, and copper.

Palladium-Catalyzed Cross-Coupling Reactions:

Palladium catalysts are widely employed for their efficiency in forging new bonds. The C(sp³)-Br bond in the bromomethyl group is susceptible to oxidative addition to a low-valent palladium species, initiating the catalytic cycle for various cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron reagent with an organic halide. It is plausible that this compound can react with arylboronic acids in the presence of a palladium catalyst and a base to yield 4-(arylmethyl)-1-phenyl-1H-1,2,3-triazoles. The general conditions for such reactions often involve a palladium(0) source, such as Pd(PPh₃)₄ or one generated in situ from a palladium(II) precursor like Pd(OAc)₂ with a suitable phosphine (B1218219) ligand, and a base like K₂CO₃ or Cs₂CO₃.

Heck Reaction: The Heck reaction couples an organic halide with an alkene. While typically applied to aryl or vinyl halides, variations involving benzylic halides have been reported. The reaction of this compound with various alkenes could potentially lead to the formation of allylic triazole derivatives.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. The coupling of benzylic halides with terminal alkynes under Sonogashira conditions is also known, suggesting a viable route for the synthesis of 4-(alkynylmethyl)-1-phenyl-1H-1,2,3-triazoles.

Nickel-Catalyzed Cross-Coupling Reactions:

Nickel catalysts offer a cost-effective and sometimes more reactive alternative to palladium for certain cross-coupling reactions.

Negishi Coupling: This reaction couples an organozinc reagent with an organic halide. Nickel catalysts are effective in promoting the coupling of benzylic halides with organozinc compounds, which could be applied to synthesize 4-(alkyl or arylmethyl)-1-phenyl-1H-1,2,3-triazoles.

Reductive Cross-Coupling: Nickel catalysis can also facilitate the reductive coupling of two different electrophiles. For instance, the reaction of this compound with another organic halide, such as a vinyl bromide, in the presence of a nickel catalyst and a stoichiometric reductant could lead to the formation of allylic triazole derivatives.

Copper-Catalyzed Cross-Coupling Reactions:

Copper catalysts are particularly useful for forming carbon-heteroatom bonds and can also mediate carbon-carbon bond formation.

Coupling with Nucleophiles: Copper-catalyzed reactions of benzylic bromides with a variety of nucleophiles, including amines, thiols, and alkoxides, are well-established. This suggests that this compound can be readily converted to the corresponding amines, ethers, and thioethers.

Coupling with Terminal Alkynes: Copper catalysis is also effective for the coupling of terminal alkynes with organic halides, a reaction mechanistically related to the Sonogashira coupling. This provides another potential route to 4-(alkynylmethyl)-1-phenyl-1H-1,2,3-triazoles. A one-pot synthesis of 1-arylmethyl-4-[(E)-alk-1-enyl]-1H-1,2,3-triazoles has been reported, which involves a copper-mediated cross-coupling of a benzyl (B1604629) bromide with a terminal enyne, followed by a copper-catalyzed azide-alkyne cycloaddition. This demonstrates the compatibility of the triazole moiety with copper-catalyzed cross-coupling of a benzylic bromide precursor.

The compatibility of the 1-phenyl-1H-1,2,3-triazole core with these metal-catalyzed conditions is a crucial aspect. The triazole ring is generally stable under many cross-coupling conditions. However, the nitrogen atoms of the triazole ring can potentially coordinate to the metal center, which might influence the catalytic activity. The choice of ligands on the metal catalyst can be critical in mitigating such potential inhibition and achieving high reaction efficiency.

The following table summarizes the potential metal-catalyzed cross-coupling reactions of this compound based on the known reactivity of benzylic halides.

| Cross-Coupling Reaction | Catalyst System (Typical) | Coupling Partner | Potential Product |

| Suzuki-Miyaura | Pd(0) or Pd(II)/phosphine ligand, Base (e.g., K₂CO₃) | Arylboronic acid | 4-(Arylmethyl)-1-phenyl-1H-1,2,3-triazole |

| Heck | Pd(0) or Pd(II)/phosphine ligand, Base (e.g., Et₃N) | Alkene | 4-(Allyl)-1-phenyl-1H-1,2,3-triazole derivative |

| Sonogashira | Pd(0)/phosphine ligand, Cu(I) salt, Base (e.g., amine) | Terminal alkyne | 4-(Alkynylmethyl)-1-phenyl-1H-1,2,3-triazole |

| Negishi | Ni(0) or Ni(II)/ligand | Organozinc reagent | 4-(Alkyl/Arylmethyl)-1-phenyl-1H-1,2,3-triazole |

| C-N Coupling | Cu(I) or Cu(II)/ligand, Base | Amine | 4-(Aminomethyl)-1-phenyl-1H-1,2,3-triazole |

| C-O Coupling | Cu(I) or Cu(II)/ligand, Base | Alcohol/Phenol | 4-(Alkoxymethyl/Aryloxymethyl)-1-phenyl-1H-1,2,3-triazole |

| C-S Coupling | Cu(I) or Cu(II)/ligand, Base | Thiol | 4-(Thioether)-1-phenyl-1H-1,2,3-triazole |

Detailed research findings on the specific application of these reactions to this compound would be necessary to establish optimal conditions and substrate scope. However, the extensive literature on the metal-catalyzed transformations of benzylic bromides provides a strong foundation for exploring the synthetic utility of this versatile triazole derivative.

Functionalization Strategies and Derivatization of 4 Bromomethyl 1 Phenyl 1h 1,2,3 Triazole

Synthetic Routes to Azidomethyl Triazole Intermediates

A primary and highly useful transformation of 4-(bromomethyl)-1-phenyl-1H-1,2,3-triazole is its conversion to the corresponding azidomethyl derivative, 4-(azidomethyl)-1-phenyl-1H-1,2,3-triazole. This intermediate is a cornerstone for synthesizing more complex molecules, particularly through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a flagship reaction of "click chemistry". nih.gov

The synthesis is typically a straightforward nucleophilic substitution reaction where the bromide is displaced by an azide (B81097) ion. derpharmachemica.com The reaction is generally high-yielding and efficient.

Reaction Scheme:

Reactants : this compound, Sodium Azide (NaN₃)

Solvent : A polar aprotic solvent such as Dimethylformamide (DMF) is commonly used. derpharmachemica.comresearchgate.net

Conditions : The reaction mixture is typically heated to facilitate the substitution. derpharmachemica.com

Product : 4-(Azidomethyl)-1-phenyl-1H-1,2,3-triazole

This conversion is significant because it transforms the electrophilic bromomethyl group into a nucleophilic azide moiety ready for 1,3-dipolar cycloaddition reactions. tandfonline.com This opens up a pathway to link the triazole core to a vast array of alkyne-containing molecules.

Diverse Functional Group Incorporation via Bromine Displacement

The C-Br bond in the bromomethyl group of this compound is susceptible to nucleophilic attack, making it an excellent electrophilic handle for introducing a wide variety of functional groups. This SₙAr-type reactivity allows for the formation of new carbon-heteroatom and carbon-carbon bonds. Halogenated triazoles are recognized as extraordinary platforms for creating chemical diversity at the positions of halogenation. researchgate.netscilit.comnih.gov

The versatility of this approach is demonstrated by the range of nucleophiles that can be employed:

O-Nucleophiles : Reactions with alcohols or phenols in the presence of a base lead to the formation of ether linkages. Using carboxylates as nucleophiles yields ester derivatives.

N-Nucleophiles : Primary and secondary amines can displace the bromide to form the corresponding substituted aminomethyl-triazoles. nih.gov

S-Nucleophiles : Thiols and thiophenols react readily to produce thioethers, providing a route to sulfur-containing triazole derivatives.

C-Nucleophiles : Carbanions, such as those derived from malonates or cyanides, can be used to form new C-C bonds, extending the carbon skeleton. beilstein-journals.org

The table below summarizes the diverse functional groups that can be incorporated via this strategy.

| Nucleophile Type | Example Nucleophile | Resulting Functional Group | Product Class |

| Oxygen | Alkoxide (RO⁻) | Ether (-OR) | Alkoxymethyl-triazoles |

| Phenoxide (ArO⁻) | Aryl Ether (-OAr) | Aryloxymethyl-triazoles | |

| Carboxylate (RCOO⁻) | Ester (-OCOR) | Acyloxymethyl-triazoles | |

| Nitrogen | Primary Amine (RNH₂) | Secondary Amine (-NHR) | (Alkylaminomethyl)-triazoles |

| Secondary Amine (R₂NH) | Tertiary Amine (-NR₂) | (Dialkylaminomethyl)-triazoles | |

| Phthalimide | Phthalimidomethyl | Phthalimidomethyl-triazoles | |

| Sulfur | Thiolate (RS⁻) | Thioether (-SR) | (Alkylthiomethyl)-triazoles |

| Thiocyanate (SCN⁻) | Thiocyanate (-SCN) | Thiocyanatomethyl-triazoles | |

| Carbon | Cyanide (CN⁻) | Nitrile (-CN) | (Cyanomethyl)-triazoles |

| Malonate Ester Enolate | Substituted Ester | Propanedioate-triazoles |

C-Alkylation and N-Alkylation Strategies of the Triazole Ring System

Beyond the functionalization of the bromomethyl side chain, the 1,2,3-triazole ring itself can undergo alkylation reactions. These reactions can occur on either a nitrogen atom (N-alkylation) or a carbon atom (C-alkylation), though N-alkylation is more common.

N-Alkylation: The 1,2,3-triazole ring contains multiple nitrogen atoms that can potentially be alkylated. For a 1-substituted triazole, further alkylation can lead to the formation of a triazolium salt. The regioselectivity of N-alkylation (N-2 vs. N-3) is a significant challenge in triazole chemistry. acs.org The outcome often depends on the nature of the alkylating agent, the substituents on the triazole ring, and the reaction conditions. nih.govresearchgate.net For instance, the presence of a bromo substituent on the triazole ring has been shown to direct alkylation to the N-2 position. acs.org Acid-catalyzed methods using alcohols have also been developed for N-alkylation. researchgate.net

C-Alkylation: Direct C-alkylation of the triazole ring is less straightforward than N-alkylation due to the lower nucleophilicity of the ring carbons. However, strategies have been developed to achieve this transformation. One common method involves deprotonation of a C-H bond using a strong base (e.g., n-butyllithium) to form a lithiated intermediate. jst.go.jp This highly nucleophilic species can then react with an electrophile, such as an alkyl halide, to form a new C-C bond. Palladium-catalyzed direct C-H arylation has also emerged as a powerful tool for functionalizing the C-5 position of 1,2,3-triazoles. organic-chemistry.org

Design and Synthesis of Triazole-Hybrid Molecules

Molecular hybridization, which involves combining two or more pharmacophores into a single molecule, is a powerful strategy in drug discovery. tandfonline.com The 1,2,3-triazole ring is an ideal linker for creating such hybrid molecules due to its stability, synthetic accessibility via click chemistry, and its ability to engage in hydrogen bonding and dipole-dipole interactions. frontiersin.orgnih.gov

The key synthetic pathway to triazole-hybrid molecules involves the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne. nih.gov Starting from this compound, two main strategies can be envisioned:

Conversion to Azide : As detailed in section 4.1, the bromomethyl compound is first converted to 4-(azidomethyl)-1-phenyl-1H-1,2,3-triazole. This azide can then be "clicked" with a terminal alkyne embedded in another molecule of interest (e.g., a natural product, a known drug scaffold, or another heterocyclic system). tandfonline.com

Conversion to Alkyne : The bromide can be displaced by a nucleophile containing a terminal alkyne, for example, the anion of propargyl alcohol. The resulting alkyne-functionalized triazole can then undergo a cycloaddition reaction with an azide derivative of a different bioactive molecule.

These approaches have been used to synthesize a wide range of triazole-hybrids with potential applications in medicinal chemistry, including anticancer and anticholinesterase agents. frontiersin.orgnih.gov

| Hybridization Strategy | Key Intermediate from Starting Material | Reaction Partner | Key Reaction |

| Strategy 1 | 4-(Azidomethyl)-1-phenyl-1H-1,2,3-triazole | Alkyne-containing molecule | Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) |

| Strategy 2 | 4-(Propargyloxy-methyl)-1-phenyl-1H-1,2,3-triazole | Azide-containing molecule | Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) |

Exploration of Stereocontrol in Functionalization

While this compound is an achiral molecule, stereochemistry becomes a critical consideration when it is functionalized with chiral reagents or when chiral centers are generated during derivatization.

Stereocontrol can be introduced through several approaches:

Use of Chiral Nucleophiles : The displacement of the bromide (Section 4.2) with a chiral, non-racemic nucleophile (e.g., a chiral amine or the alkoxide from a chiral alcohol) will result in the formation of a diastereomeric mixture if other stereocenters are present, or a single enantiomer if it's the first stereocenter. For example, a synthesis of chiral 1H-1,2,3-triazole analogs has been accomplished starting from (S)-(-) ethyl lactate, introducing a chiral center early in the synthetic sequence. frontiersin.org

Asymmetric Synthesis : A functional group introduced via bromine displacement can be subsequently modified using stereoselective reactions. For instance, if a ketone is introduced, it could be asymmetrically reduced to a chiral alcohol using a chiral reducing agent.

Resolution : If a racemic mixture is produced during functionalization, chromatographic separation using a chiral stationary phase or classical resolution via the formation of diastereomeric salts can be employed to isolate the individual stereoisomers.

The ability to control the stereochemistry of derivatives is crucial, especially in medicinal chemistry, as different stereoisomers of a molecule often exhibit vastly different biological activities and pharmacokinetic profiles.

Advanced Spectroscopic Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that probes the magnetic properties of atomic nuclei to provide detailed information about the structure and dynamics of molecules. For 4-(bromomethyl)-1-phenyl-1H-1,2,3-triazole, ¹H and ¹³C NMR are fundamental for establishing the carbon-hydrogen framework.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) provides information on the number, environment, and connectivity of hydrogen atoms within a molecule. In the ¹H NMR spectrum of this compound, distinct signals are expected for the protons of the phenyl ring, the triazole ring, and the bromomethyl group.

The protons of the monosubstituted phenyl group typically appear as a complex multiplet in the aromatic region (approximately 7.40-7.80 ppm). The proton on the C5 carbon of the triazole ring is expected to resonate as a singlet further downfield, generally above 8.0 ppm, due to the deshielding effect of the heterocyclic ring. The two protons of the bromomethyl (-CH₂Br) group are chemically equivalent and are expected to appear as a sharp singlet, typically in the range of 4.70-4.80 ppm. The downfield shift of this signal is attributed to the electron-withdrawing effect of the adjacent bromine atom and the triazole ring.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~7.40-7.80 | m | 5H | Phenyl-H |

| ~8.20 | s | 1H | Triazole-H (C5-H) |

| ~4.75 | s | 2H | CH₂Br |

Note: 'm' denotes multiplet, 's' denotes singlet. Chemical shifts are approximate and can vary based on the solvent and spectrometer frequency.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of a molecule. The spectrum for this compound would show distinct signals for each unique carbon atom.

The phenyl group will exhibit four signals: one for the ipso-carbon attached to the triazole nitrogen, two for the ortho and meta carbons, and one for the para carbon. The triazole ring will show two signals for its carbon atoms (C4 and C5). The carbon of the bromomethyl group (-CH₂Br) is expected to appear at a significantly higher field (lower ppm value) compared to the aromatic and triazole carbons.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| ~145.0 | Triazole-C4 |

| ~136.5 | Phenyl-C1 (ipso) |

| ~129.8 | Phenyl-C3/C5 (meta) |

| ~129.0 | Phenyl-C4 (para) |

| ~121.0 | Triazole-C5 |

| ~120.5 | Phenyl-C2/C6 (ortho) |

| ~26.0 | CH₂Br |

Note: Chemical shifts are approximate and can vary based on the solvent and spectrometer frequency.

Advanced Multidimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

While direct experimental data for advanced 2D NMR on this specific compound is not widely published, these techniques are routinely applied for unambiguous structural confirmation of novel triazoles.

COSY (Correlation Spectroscopy): This experiment would confirm the coupling between adjacent protons, primarily within the phenyl ring, helping to assign the ortho, meta, and para positions.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with their directly attached carbon atoms. It would definitively link the ¹H signals for the triazole-H and CH₂Br protons to their corresponding ¹³C signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds away. This would be crucial in confirming the connectivity between the phenyl ring, the triazole ring, and the bromomethyl group. For instance, correlations would be expected between the triazole C5-H proton and the C4 carbon, as well as the CH₂Br protons and the triazole C4 carbon.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a vital tool for determining the molecular weight and elemental composition of a compound, and for gaining structural insights through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry provides a very precise measurement of the mass-to-charge ratio (m/z), which can be used to determine the exact elemental formula of a molecule. For this compound (C₉H₈BrN₃), HRMS is critical for confirming its composition due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio. This results in a characteristic isotopic pattern for the molecular ion peak [M]⁺ and any bromine-containing fragments, where two peaks of nearly equal intensity are separated by two mass units.

Table 3: HRMS Data for this compound

| Ion | Calculated m/z |

|---|---|

| [C₉H₈⁷⁹BrN₃ + H]⁺ | 238.0029 |

| [C₉H₈⁸¹BrN₃ + H]⁺ | 239.9998 |

Note: These are the calculated exact masses for the protonated molecular ions. Experimental values would be expected to be very close to these figures.

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. While specific LC-MS studies focused solely on this compound are not extensively documented in peer-reviewed literature, the technique is broadly applied in several key areas relevant to this compound:

Reaction Monitoring: In the synthesis of more complex molecules where this compound is used as an intermediate, LC-MS is an invaluable tool for monitoring the progress of the reaction by tracking the consumption of the starting material and the formation of the product in real-time.

Purity Assessment: LC-MS is used to determine the purity of the synthesized compound. The chromatogram can reveal the presence of any unreacted starting materials or byproducts, while the mass spectrometer can help in their identification.

Metabolite Identification: In studies involving the biological activity of triazole-containing compounds, LC-MS is the primary technique used to identify metabolites in complex biological matrices. The analysis of triazole derivative metabolites is a significant application in fields such as agricultural and environmental science.

Infrared (IR) Spectroscopy for Vibrational Mode Identification

Infrared (IR) spectroscopy is a powerful analytical technique for identifying the functional groups and vibrational modes within a molecule. For this compound, the IR spectrum is characterized by a series of absorption bands that correspond to the stretching and bending vibrations of its constituent bonds. While specific experimental data for this exact compound is not extensively published, the expected spectral features can be reliably predicted based on data from closely related 1,2,3-triazole derivatives. sapub.orgrasayanjournal.co.inrsc.org

The spectrum can be divided into several key regions. The high-wavenumber region (>3000 cm⁻¹) is characterized by C-H stretching vibrations. Aromatic C-H stretches from the phenyl group typically appear as a group of bands between 3150 and 3000 cm⁻¹. rsc.orgmdpi.com The aliphatic C-H stretches of the bromomethyl (-CH₂Br) group are expected at lower frequencies, generally in the 2960-2850 cm⁻¹ range. rsc.org

The fingerprint region (1600-600 cm⁻¹) contains a wealth of structural information. Vibrations associated with the triazole and phenyl rings are prominent here. Aromatic C=C stretching vibrations of the phenyl group are expected to produce sharp bands around 1600 cm⁻¹ and 1495 cm⁻¹. sapub.orgnih.gov The triazole ring itself gives rise to several characteristic bands, including C=N and N=N stretching vibrations, which are often observed in the 1560-1400 cm⁻¹ range. sapub.org The C-N stretching vibrations within the triazole ring and connecting to the phenyl group are typically found between 1350 cm⁻¹ and 1180 cm⁻¹. sapub.orgrsc.org

Finally, the vibration of the C-Br bond in the bromomethyl group is expected to produce a strong absorption band in the lower frequency region of the spectrum, typically between 700 and 500 cm⁻¹. The out-of-plane (=C-H) bending vibrations of the triazole and phenyl rings also appear in the 900-700 cm⁻¹ range. rsc.org

Table 1: Predicted Infrared (IR) Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C-H Stretch (Aromatic) | Phenyl Ring, Triazole Ring | 3150 - 3000 |

| C-H Stretch (Aliphatic) | -CH₂Br | 2960 - 2850 |

| C=C Stretch (Aromatic) | Phenyl Ring | ~1600, ~1495 |

| C=N / N=N Stretch | Triazole Ring | 1560 - 1400 |

| C-N Stretch | Triazole Ring, Phenyl-N | 1350 - 1180 |

| =C-H Bend (Out-of-plane) | Phenyl Ring, Triazole Ring | 900 - 700 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. Although a specific crystal structure for this compound is not publicly available, analysis of closely related structures, such as 1-[4-chloro-3-(trifluoromethyl)phenyl]-4-phenyl-1H-1,2,3-triazole and 1-(2-iodophenyl)-4-phenyl-1H-1,2,3-triazole, allows for a detailed prediction of its solid-state conformation. nih.govresearchgate.net

The molecule is expected to adopt a structure where the 1,2,3-triazole ring is essentially planar. nih.govnih.gov The phenyl ring attached at the N1 position will be twisted with respect to the plane of the triazole ring. nih.gov The dihedral angle between these two rings in analogous structures typically ranges from 20° to 45°, a conformation that minimizes steric hindrance while allowing for some degree of electronic conjugation. nih.gov

The bond lengths within the triazole ring are characteristic of their heterocyclic aromatic nature. For instance, the N1-N2 bond is typically around 1.35 Å, while the N2-N3 bond is slightly shorter, around 1.31 Å. nih.gov The C4-C5 bond length is expected to be consistent with a C-C single bond that is part of an aromatic system.

Table 2: Representative Crystallographic Data for Analogous 1,4-Disubstituted-1H-1,2,3-triazole Derivatives

| Parameter | 1-[4-Chloro-3-(trifluoromethyl)phenyl]-4-phenyl-1H-1,2,3-triazole nih.gov | 1-(2-iodophenyl)-4-phenyl-1H-1,2,3-triazole researchgate.net |

|---|---|---|

| Crystal System | Monoclinic | Orthorhombic |

| Space Group | P2₁/c | P2₁2₁2₁ |

| a (Å) | 30.7475 | 8.0778 |

| b (Å) | 5.8877 | 11.1909 |

| c (Å) | 15.4364 | 14.3114 |

| **α (°) ** | 90 | 90 |

| **β (°) ** | 105.470 | 90 |

| **γ (°) ** | 90 | 90 |

| **Volume (ų) ** | 2693.2 | 1293.72 |

| Z | 8 | 4 |

| N1-N2 Bond Length (Å) | 1.357 | Not Reported |

| N2-N3 Bond Length (Å) | 1.310 | Not Reported |

Computational Chemistry and Theoretical Studies on 4 Bromomethyl 1 Phenyl 1h 1,2,3 Triazole

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. A typical study would involve optimizing the geometry of 4-(bromomethyl)-1-phenyl-1H-1,2,3-triazole and calculating key electronic descriptors.

Table 6.1.1: Hypothetical DFT-Calculated Electronic Properties

| Parameter | Description | Hypothetical Value |

|---|---|---|

| HOMO Energy | Highest Occupied Molecular Orbital energy; relates to electron-donating ability. | Data Not Available |

| LUMO Energy | Lowest Unoccupied Molecular Orbital energy; relates to electron-accepting ability. | Data Not Available |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | Data Not Available |

| Dipole Moment | Measure of the net molecular polarity. | Data Not Available |

| MEP Analysis | Molecular Electrostatic Potential; identifies electron-rich and electron-poor regions. | Data Not Available |

Without dedicated studies, specific values for the HOMO-LUMO gap, which would predict the compound's kinetic stability and reactivity, remain unknown. Similarly, a Molecular Electrostatic Potential (MEP) map, which would identify likely sites for nucleophilic and electrophilic attack, has not been published for this specific molecule.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations could provide insights into the dynamic behavior of this compound, such as the rotational freedom of the phenyl and bromomethyl groups and its interactions with solvent molecules or biological targets. However, no published MD simulation studies were found that specifically focus on this compound, leaving its conformational landscape and interaction patterns unexplored.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods, particularly DFT, are often used to predict spectroscopic data like NMR and IR spectra. These theoretical predictions are invaluable for validating experimental findings and aiding in structural elucidation.

Table 6.3.1: Hypothetical Comparison of Predicted and Experimental Spectroscopic Data

| Spectrum | Parameter | Predicted Value | Experimental Value |

|---|---|---|---|

| ¹H NMR | Chemical Shift (δ) of triazole proton | Data Not Available | Data Not Available |

| ¹³C NMR | Chemical Shift (δ) of C4-triazole | Data Not Available | Data Not Available |

| IR | C-Br stretching frequency (cm⁻¹) | Data Not Available | Data Not Available |

| IR | N=N stretching frequency (cm⁻¹) | Data Not Available | Data Not Available |

Although experimental spectra for this compound may exist in chemical databases, a comparative analysis based on high-level theoretical calculations is absent from the literature.

Theoretical Elucidation of Reaction Mechanisms and Transition States

Computational studies are crucial for understanding the mechanisms of chemical reactions, including identifying transition states and calculating activation energies. For this compound, a key reaction of interest would be nucleophilic substitution at the bromomethyl group. Theoretical elucidation would provide a detailed energy profile for such a reaction, but no such studies have been reported.

Quantum Chemical Studies on Aromaticity and Stability of the Triazole Ring

The aromaticity of the 1,2,3-triazole ring is a fundamental aspect of its stability and reactivity. Computational metrics such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA) are standard tools for quantifying this property. While the 1,2,3-triazole ring is generally considered aromatic, specific quantitative values for this compound, and how its substituents influence this aromaticity, have not been computationally investigated in available literature.

Applications in Advanced Organic Synthesis and Materials Science

Role as a Versatile Synthetic Building Block in Organic Chemistry

The unique structural attributes of 4-(bromomethyl)-1-phenyl-1H-1,2,3-triazole establish it as a cornerstone building block in synthetic organic chemistry. The presence of the electrophilic bromomethyl group allows for a wide array of nucleophilic substitution reactions, enabling the covalent attachment of this triazole moiety to a diverse range of molecular frameworks.

The primary role of this compound in the synthesis of complex molecules is to act as an electrophilic partner. The carbon-bromine bond in the bromomethyl group is polarized, rendering the carbon atom susceptible to attack by various nucleophiles. This reactivity is harnessed to construct larger, more intricate molecular architectures.

Research Findings: Through nucleophilic substitution reactions, the (1-phenyl-1H-1,2,3-triazol-4-yl)methyl moiety can be readily introduced into target molecules. A general reaction scheme is presented below:

R-Nu + Br-CH₂-(C₂HN₃)-Ph → R-Nu-CH₂-(C₂HN₃)-Ph + HBr

Where Nu represents a nucleophile such as an alcohol (R-OH), an amine (R-NH₂), a thiol (R-SH), or a carbanion. This straightforward reaction pathway allows for the incorporation of the phenyl-triazole unit, which can impart specific properties to the final molecule, such as improved stability, altered electronic properties, or the ability to engage in specific intermolecular interactions like hydrogen bonding and π-stacking. For instance, in the synthesis of novel bioactive compounds, this building block can be used to connect different pharmacophores, creating hybrid molecules with potentially enhanced or novel biological activities.

Combinatorial chemistry aims to rapidly synthesize a large number of different but structurally related molecules, known as a chemical library. The reliable and predictable reactivity of this compound makes it an excellent scaffold for this purpose. By reacting this single building block with a diverse set of nucleophiles, a library of compounds sharing the common 1-phenyl-1,2,3-triazole core can be efficiently generated.

This approach is particularly valuable in drug discovery for screening large numbers of compounds to identify new therapeutic leads. For example, libraries of 1,2,3-triazole derivatives have been synthesized and evaluated for various biological activities, including as potential inhibitors for HIV-1 capsid (CA) protein. nih.gov The bromomethyl functionality serves as a key anchor point for introducing molecular diversity into the final products.

In medicinal chemistry, a "privileged scaffold" is a molecular framework that is capable of binding to multiple biological targets. mdpi.com The 1,2,3-triazole ring is considered a privileged structure due to its presence in numerous biologically active compounds and its ability to act as a bioisostere for other functional groups, such as amide bonds. mdpi.comnih.gov It is metabolically stable and can participate in hydrogen bonding and dipole-dipole interactions, which are crucial for molecular recognition at receptor binding sites.

The compound this compound serves as a key reagent for incorporating this privileged scaffold into drug candidates. The bromomethyl group acts as a linker, allowing the stable and versatile triazole core to be appended to other molecular fragments to explore new chemical space and develop novel therapeutics. This strategy has been employed in the design of inhibitors for various enzymes and receptors.

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that utilizes molecules labeled with positron-emitting radionuclides to visualize and quantify biological processes in vivo. researchgate.net The development of efficient radiolabeling methods is crucial for the synthesis of PET tracers. researchgate.net

While this compound is not directly used in the classic copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" reaction, it serves as a valuable precursor for creating the necessary functionalities. The bromomethyl group can be readily converted into an azide (B81097) group (e.g., by reaction with sodium azide), creating a "clickable" handle. This azido-functionalized phenyl-triazole can then be conjugated with an alkyne-containing biomolecule or PET prosthetic group in the presence of a copper(I) catalyst.

Alternatively, the bromomethyl group can be used to alkylate a precursor molecule which is subsequently radiolabeled. For example, research into novel inhibitors for the NLRP3 inflammasome has led to the development of 1,2,3-triazole-based compounds that were successfully radiolabeled and evaluated as PET imaging agents for the central nervous system. nih.gov The versatility of the triazole scaffold and the ability to introduce reactive handles like the bromomethyl group are critical for the design and synthesis of such advanced imaging probes.

Development of Functional Materials and Polymers

The unique properties of the 1,2,3-triazole ring—such as its high dipole moment, aromaticity, and thermal stability—make it an attractive component for the design of advanced functional materials and polymers. mdpi.com

The compound this compound can be used as a monomer or a modifying agent to introduce the (1-phenyl-1H-1,2,3-triazol-4-yl)methyl pendant group into polymer chains. This can be achieved through several polymerization strategies:

As an initiator: The bromomethyl group can initiate certain types of polymerization.

As a monomer: After conversion to a polymerizable group (e.g., a vinyl or acrylate (B77674) group), it can be copolymerized with other monomers.

For post-polymerization modification: The bromomethyl group can be used to alkylate a pre-existing polymer that contains nucleophilic sites, effectively grafting the triazole moiety onto the polymer backbone.

The incorporation of this triazole unit can significantly alter the properties of the resulting polymer.

Research Findings and Tailored Properties:

| Property Influenced | Rationale for Change | Potential Application |

| Thermal Stability | The inherent stability of the aromatic triazole ring can enhance the overall thermal resistance of the polymer. | High-performance plastics, coatings. |

| Adhesion & Solubility | The large dipole moment of the triazole ring can increase polarity, improving adhesion to surfaces and altering solubility in various solvents. | Adhesives, specialty coatings, membranes. scispace.com |

| Mechanical Strength | Strong intermolecular dipole-dipole interactions between triazole units on different polymer chains can lead to improved mechanical properties. | Advanced composites, engineering plastics. scispace.com |

| Metal Coordination | The nitrogen atoms in the triazole ring can act as ligands, allowing the polymer to coordinate with metal ions. mdpi.com | Catalysis, sensors, environmental remediation (heavy metal capture). |

| Optical Properties | The conjugated system of the phenyl and triazole rings can influence the refractive index and other optical properties of the material. | Optical films, electronic devices. |

The synthesis of polymers containing 1,2,3-triazole units in their backbone or as pendant groups is an active area of research, with the goal of creating materials with precisely controlled properties for a wide range of applications. mdpi.comrsc.org The reactivity of building blocks like this compound is central to these efforts.

Applications in Coatings and Surface Modification

The 1,2,3-triazole moiety, a core component of this compound, is increasingly recognized for its favorable properties in the formulation of high-performance coatings. researchgate.net The inherent characteristics of the triazole ring, such as high thermal stability, aromaticity, and hydrogen bonding capability, make it an excellent candidate for developing functional coatings. researchgate.net These coatings can exhibit a range of desirable properties, including anti-corrosion, anti-microbial, and self-healing functionalities. researchgate.net

The bromomethyl group on the 4-position of the triazole ring provides a reactive site for covalently grafting the molecule onto surfaces or integrating it into polymer backbones. This functionalization is crucial for creating durable and robust coatings. For instance, triazole derivatives can be anchored onto inorganic moieties like metal oxide nanoparticles to create hybrid nanocomposites for advanced materials. researchgate.net

A specific application involves the surface modification of mesoporous silica (B1680970) nanoparticles. By reacting an azide-functionalized silica surface with an alkyne (a process known as "click chemistry" for which this compound is a precursor), a 4-phenyl-1,2,3-triazole system can be created on the surface. google.com This modification introduces both polar (the triazole group) and non-polar (the phenyl group) characteristics to the material, making it an effective sorbent for removing phenolic contaminants from aqueous solutions. google.com

Table 1: Properties of Triazole-Functionalized Silica Sorbent

| Property | Value |

|---|---|

| Average Pore Size | 4-9 nm |

| BET Surface Area | 200-380 m²/g |

| Total Pore Volume | 0.380-0.700 cm³/g |

| Functional Group | 4-phenyl-1,2,3-triazole |

Data derived from research on functionalized silica sorbents. google.com

Contributions to Liquid Crystalline Systems

This compound serves as a valuable precursor in the synthesis of novel liquid crystalline compounds. The 1,2,3-triazole ring can be incorporated as a central core unit or a linking spacer within the molecular structure of liquid crystals. cnrs.frresearchgate.net Although the bent shape of the five-membered triazole ring can sometimes disrupt the linearity required for stable mesophases, its high dipole moment and stability are advantageous. researchgate.net

Research has demonstrated the synthesis of new 1,4-disubstituted cnrs.frnih.govsigmaaldrich.com-triazole-based liquid crystals starting from precursors like 1-p-substituted-phenyl, 1H, cnrs.frnih.govsigmaaldrich.com triazole 4–bromomethyl. cnrs.fr Through reactions such as the Wittig reaction, the bromomethyl group is transformed to link the triazole core to other mesogenic (liquid crystal-forming) units. cnrs.fr Studies on these resulting compounds using techniques like polarized microscopy and differential scanning calorimetry have revealed the presence of enantiotropic liquid crystalline properties, such as smectic A (SmA) and smectic C (SmC) phases. cnrs.frfigshare.com

The mesomorphic behavior (the temperature range and type of liquid crystal phases) is highly dependent on the molecular structure, including:

The nature of the substituent at the N1 position of the triazole ring. cnrs.fr

The geometry (e.g., E/Z isomerism) of connecting bonds like double bonds. cnrs.fr

When the triazole unit is placed centrally and linked directly to phenyl rings, smectic A or C mesophases are commonly observed. cnrs.fr

Utilisation as Ligands in Catalysis

The 1-phenyl-1H-1,2,3-triazole framework, which is the core of this compound, is a foundational structure for developing versatile ligands used in catalysis. The reactive bromomethyl handle allows for the incorporation of this framework into more complex ligand structures designed for specific catalytic applications.

Development of Triazole-Based Ligands for Transition Metal Catalysis

1,4-Disubstituted 1,2,3-triazoles are widely employed as ligands in coordination and organometallic chemistry. nih.gov They can coordinate with a variety of transition metals to form stable complexes that act as catalysts. nih.govfree.fr Furthermore, these triazoles can be readily converted into the corresponding triazolylidenes, a specific type of mesoionic carbene (MIC), which are also powerful ligands. nih.gov

The versatility of these ligands is demonstrated by their use with a broad range of metals, as detailed in the table below.

Table 2: Transition Metals Catalyzed by Triazole-Based Ligands

| Transition Metal | Application Area |

|---|---|

| Iridium(III) | Homogeneous Catalysis, Luminescent Materials |

| Ruthenium(II) | Homogeneous Catalysis |

| Palladium(II) | C-H Bond Activation, Cross-Coupling Reactions |

| Gold(I) | Homogeneous Catalysis |

| Silver(I) | Coordination Chemistry |

| Rhodium(II) | Homogeneous Catalysis |

| Copper(I) | "Click Chemistry" (CuAAC), C-H Functionalization |

Table compiled from various studies on triazole-metal complexes. nih.govfree.frresearchgate.net

In many synthetic procedures, the 1,2,3-triazole ring itself can function as a directing group, guiding a metal catalyst to activate a specific C-H bond on an adjacent part of the molecule, enabling highly regioselective reactions. researchgate.net

Modulation of Catalytic Activity and Selectivity

The structural features of triazole-based ligands play a critical role in modulating the activity and selectivity of the metal catalysts they are coordinated to. By making subtle changes to the ligand structure, chemists can fine-tune the performance of a catalyst for a specific transformation. nih.govescholarship.org

One key aspect is the electronic nature of the ligand. The σ-donor and π-acceptor properties of triazole and triazolylidene ligands can be altered by changing substituents on the phenyl or triazole rings. nih.gov This modification has significant implications for the electronic properties of the metal center, which in turn affects its catalytic activity and the properties of resulting materials, such as the emission color of luminescent iridium complexes. nih.gov

In the field of enantioselective catalysis, where the goal is to produce one specific stereoisomer of a product, triazole-containing chiral ligands have proven highly effective. Detailed studies have shown that non-covalent interactions between the catalyst and the substrate are crucial for determining selectivity. escholarship.org For instance, in reactions catalyzed by chiral phosphoric acids bearing triazole substituents, the angle at which the triazole group engages the substrate and the steric bulk of the ligand's aryl groups are key factors that direct the enantioselectivity of the reaction. escholarship.org By systematically modifying these features, the catalyst can be optimized to achieve higher yields of the desired product isomer. escholarship.org

Future Research Directions and Outlook

Exploration of Sustainable and Green Synthetic Methodologies

The synthesis of 1,2,3-triazoles, including 4-(bromomethyl)-1-phenyl-1H-1,2,3-triazole, has been revolutionized by the principles of green chemistry. rsc.org Future work will intensify the shift away from traditional methods that often rely on hazardous reagents and volatile organic solvents. rsc.orgacs.org The focus will be on developing methodologies that are not only environmentally benign but also more efficient and scalable.

Key areas of exploration will include:

Green Solvents: Research will continue to move beyond conventional solvents to more sustainable alternatives. Water, glycerol, and Deep Eutectic Solvents (DES) have already shown promise for triazole synthesis. consensus.app Future studies may explore novel bio-based solvents like Cyrene™, a biodegradable option that can simplify product isolation and minimize waste. nih.gov

Heterogeneous and Reusable Catalysts: To improve the eco-friendliness of the ubiquitous copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," research will target the development of robust, reusable catalysts. acs.org Nanoparticle catalysts (e.g., ZnO or copper) and catalysts supported on waste materials, such as oyster shells, represent promising avenues that reduce metal leaching and allow for easy recovery and reuse. acs.orgrsc.org

Alternative Energy Sources: The use of microwave irradiation and ultrasound will be further explored to accelerate reaction times, reduce energy consumption, and improve yields compared to conventional thermal heating. acs.orgnih.gov Visible-light-mediated synthesis offers another catalyst-free, green alternative under investigation. rsc.org

| Parameter | Traditional Approach | Future Green Approach |

|---|---|---|

| Solvents | Volatile organic compounds (VOCs) | Water, Glycerol, Deep Eutectic Solvents (DES), Cyrene™ consensus.appnih.gov |

| Catalysts | Homogeneous copper(I) salts, often with ligands acs.org | Heterogeneous nanocatalysts, supported catalysts (e.g., on waste shells) acs.orgrsc.org |

| Energy Input | Conventional thermal heating | Microwave irradiation, sonication, visible light acs.orgnih.govrsc.org |

| Byproducts & Waste | Significant, often requiring extensive purification | Minimized waste, simplified product isolation (e.g., precipitation) nih.gov |

| Atom Economy | Variable | High, especially in one-pot multicomponent reactions rsc.org |

Discovery of Novel Reactivity Patterns and Unconventional Transformations

While the bromomethyl group at the 4-position of the triazole is a well-established reactive handle for nucleophilic substitution, future research will aim to uncover more unconventional reactivity patterns for both this side chain and the triazole ring itself.

A significant area of future study involves denitrogenative transformations. rsc.org In these reactions, the 1,2,3-triazole ring does not act as a stable linker but as a precursor to highly reactive intermediates like metal carbenoids or vinyl cations after losing a molecule of N₂. researchgate.netrsc.org By activating the triazole ring (e.g., through in-situ acylation), it can undergo ring-cleavage, enabling the synthesis of diverse and complex nitrogen-containing heterocycles such as dihydropyrroles or oxazoles. rsc.orgrsc.org This approach transforms the triazole from a final product into a versatile synthetic intermediate, opening up entirely new synthetic pathways. researchgate.net

Further research will likely explore:

C-H Functionalization: Direct functionalization of the C-H bond at the 5-position of the triazole ring could provide a more atom-economical route to 1,4,5-trisubstituted triazoles, bypassing the need for pre-functionalized alkynes.

Photoredox Catalysis: The unique electronic properties of the triazole ring could be harnessed in photoredox-catalyzed reactions, enabling novel transformations under mild conditions.

Ring-Opening and Rearrangement Reactions: Beyond denitrogenation, exploring other ring-opening or rearrangement cascades could lead to the discovery of unprecedented molecular scaffolds.

| Transformation Type | Key Intermediate | Potential Products | Reference |

|---|---|---|---|

| Denitrogenative Transannulation | Metal-bound imino carbene | Dihydropyrroles, other N-heterocycles | researchgate.netrsc.org |

| Acid-Mediated Denitrogenative Cleavage | Vinyl cation | Enamides, Oxazoles, N-alkenyl compounds | rsc.orgrsc.org |

| C5-H Functionalization | Organometallic intermediate | 1,4,5-Trisubstituted 1,2,3-triazoles | N/A |

| Photoredox-Mediated Reactions | Radical ion | Novel cross-coupled products | N/A |

Advanced Applications in Emerging Areas of Chemical Science

The 1,2,3-triazole moiety is a privileged structure in medicinal chemistry and has found use in materials science. nih.govresearchgate.netlifechemicals.com Future applications of this compound will build on this foundation, expanding into more sophisticated and cutting-edge domains.

Supramolecular Chemistry and Sensing: The triazole ring possesses a significant dipole moment and can act as both a hydrogen bond donor and acceptor. irjrr.com These properties make it an ideal component for designing molecular receptors for anion and cation recognition, leading to new chemical sensors. irjrr.com

Bioconjugation and Chemical Biology: As an archetypal "click" reaction component, the triazole linker is fundamental to bioconjugation for labeling DNA, peptides, and other biomolecules. nd.edunih.gov Future work will leverage this reliability in developing more complex systems for live-cell imaging, targeted drug delivery, and creating peptide-polymer conjugates. nih.govnumberanalytics.com

Advanced Materials: The rigid, stable, and polarizable nature of the triazole ring is advantageous for creating advanced materials. lifechemicals.com Research is expected to focus on incorporating this moiety into functional polymers, dendrimers, and corrosion inhibitors. lifechemicals.com Its use as a building block for metal-organic frameworks (MOFs) or covalent organic frameworks (COFs) is another promising area for developing materials with tailored porosity and catalytic properties.

Synergistic Integration of Experimental and Computational Approaches

The synergy between experimental synthesis and computational chemistry is set to accelerate the discovery and optimization of processes involving this compound. Quantum chemical calculations, such as Density Functional Theory (DFT), are powerful tools for elucidating reaction mechanisms, predicting reactivity, and understanding molecular properties. nih.govnih.gov

Future research will increasingly rely on this integrated approach to:

Elucidate Reaction Mechanisms: Computational studies can map the energy profiles of reaction pathways, helping to explain observed regioselectivity (e.g., in CuAAC reactions) and rationalize the formation of unexpected products. acs.orgiosrjournals.orgnih.gov This insight is crucial for optimizing reaction conditions to favor desired outcomes.

Predict Molecular Properties: DFT and other methods can calculate electronic properties (HOMO/LUMO gaps, molecular electrostatic potential), which correlate with a molecule's reactivity and its potential performance in applications like corrosion inhibition or molecular recognition. researchgate.netresearchgate.net

Guide Rational Design: By simulating the interactions between triazole derivatives and biological targets (e.g., proteins or enzymes) through molecular docking and molecular dynamics, researchers can rationally design new molecules with enhanced biological activity, accelerating the drug discovery process. nih.govacs.orgnih.gov This predictive power reduces the need for extensive trial-and-error synthesis and screening. acs.org

| Computational Method | Objective | Key Insights Provided | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | Mechanism Elucidation | Transition state energies, reaction intermediates, regioselectivity | nih.goviosrjournals.org |

| Quantum Chemical Calculations | Property Prediction | HOMO/LUMO energies, charge distribution, dipole moments | nih.govresearchgate.net |

| Molecular Docking | Biological Target Interaction | Binding affinity, interaction modes with proteins/enzymes | acs.orgnih.gov |

| Molecular Dynamics (MD) Simulation | Conformational Analysis | Stability of ligand-protein complexes, conformational changes | nih.gov |

Q & A

Q. What are the standard synthetic routes for preparing 4-(bromomethyl)-1-phenyl-1H-1,2,3-triazole, and how do reaction conditions influence yield?

The compound is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or nucleophilic substitution reactions. For example, substituting a propargyl ether intermediate with bromine-containing reagents under reflux conditions in ethanol or acetic acid can yield the bromomethyl derivative . Key parameters include:

- Catalyst choice : Copper(I) iodide or CuSO₄/sodium ascorbate systems for regioselective triazole formation.

- Solvent optimization : Polar aprotic solvents (e.g., DMF) improve bromination efficiency compared to non-polar alternatives.

- Temperature control : Prolonged reflux (~4–6 hours) ensures complete substitution but may require purification via column chromatography to remove side products .

Q. How is the structural integrity of this compound validated experimentally?

A combination of spectroscopic and analytical methods is used:

- NMR spectroscopy : ¹H and ¹³C NMR confirm the triazole ring protons (δ 7.5–8.2 ppm) and bromomethyl group (δ ~4.5 ppm for CH₂Br) .

- Mass spectrometry : High-resolution MS identifies the molecular ion peak (e.g., [M+H]⁺ at m/z 266.0) and isotopic pattern consistent with bromine .

- Elemental analysis : Carbon, hydrogen, and nitrogen percentages are matched with theoretical values (e.g., C: 45.5%, H: 3.4%, N: 15.9%) .

Advanced Research Questions

Q. How does the bromomethyl group influence the crystal packing and intermolecular interactions of this compound?

X-ray crystallography reveals that the bromomethyl substituent participates in halogen bonding (Br⋯N/O interactions) and C–H⋯π interactions with adjacent phenyl groups. These interactions stabilize the crystal lattice in a monoclinic Pn space group, with a pseudo-screw axis symmetry . Key observations:

- Conformational rigidity : The bromomethyl group adopts a planar orientation relative to the triazole ring (torsion angle <3°), minimizing steric hindrance.

- Secondary interactions : Br⋯Br contacts (3.59–3.65 Å) and hydrogen bonds (C–H⋯O/N) contribute to a dense 3D framework, impacting solubility and melting point .

Q. What strategies resolve contradictions in biological activity data for triazole derivatives, such as unexpected inhibition reversals?

Discrepancies often arise from substituent electronic effects or assay-specific interference . For example:

- Electron-withdrawing groups (e.g., Br in 4-position) may enhance α-glucosidase inhibition but reduce VIM-2 metallo-β-lactamase binding due to steric clashes.

- Control experiments : Use competitive assays with known inhibitors (e.g., acarbose) to validate target specificity. Molecular docking (e.g., AutoDock Vina) can predict binding poses and explain activity trends .

Q. How can computational methods guide the design of this compound derivatives for targeted enzyme inhibition?

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity. Bromine’s electron-withdrawing nature lowers HOMO energy, favoring nucleophilic aromatic substitution at the triazole ring.

- Molecular Dynamics (MD) : Simulate ligand-protein binding stability. For example, derivatives with extended aryl groups show improved hydrophobic interactions in α-glucosidase pockets .

Methodological Notes

- Synthetic troubleshooting : If bromination yields drop below 60%, replace NaBr with tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst .

- Data validation : Cross-reference crystallographic data (CCDC deposition numbers) with the Cambridge Structural Database to confirm novel derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.